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For Researchers, Scientists, and Drug Development Professionals

Introduction
AF 555, a member of the Alexa Fluor family of fluorescent dyes, is a bright and photostable

orange-fluorescent dye widely utilized in various life science applications. Its spectral

characteristics, closely matching those of Cy3, make it an ideal candidate for experiments

utilizing the 555 nm laser line. This guide provides an in-depth overview of the AF 555

fluorophore, including its core structure, spectral and photophysical properties, conjugation

chemistry, and detailed protocols for its application in key experimental techniques.

Core Structure of AF 555
The precise chemical structure of AF 555 is a proprietary trade secret. However, scientific

literature and comparative studies strongly indicate that AF 555 possesses a cyanine-based

fluorophore core, structurally similar to Cy3. This core is sulfonated, which renders the dye

negatively charged and hydrophilic, contributing to its excellent water solubility and reduced

tendency for aggregation when conjugated to biomolecules. While two potential structures

have been proposed, the consensus points towards a derivative of the Cy3 structure. This

structural similarity allows for the use of optical filters and laser lines designed for Cy3 with AF

555.[1]

Physicochemical and Spectral Properties
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AF 555 exhibits exceptional photostability and a high quantum yield, making it a robust

fluorophore for demanding imaging applications.[2] Its fluorescence is also notably stable

across a wide pH range (from approximately pH 4 to 10), which is advantageous for

experiments involving varying buffer conditions.[3]

Quantitative Spectral Data
The key spectral and photophysical properties of the AF 555 fluorophore are summarized in the

table below for easy reference and comparison.

Property Value Reference

Maximum Excitation

Wavelength (λex)
555 nm [4]

Maximum Emission

Wavelength (λem)
565 nm [4]

Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹ [4]

Fluorescence Quantum Yield

(Φ)
~0.1 [5]

Fluorescence Lifetime (τ)
~0.3 ns (free dye in aqueous

solution)
[5]

Molecular Weight ~535 g/mol (for the free acid) [4]

Conjugation Chemistry
AF 555 is commonly supplied as a reactive dye, primarily as an N-hydroxysuccinimidyl (NHS)

ester or a maleimide derivative, for covalent labeling of biomolecules.

Amine-Reactive NHS Ester: The NHS ester of AF 555 reacts efficiently with primary amines

(-NH₂) found on proteins (e.g., the N-terminus and the side chain of lysine residues) and

amine-modified oligonucleotides to form a stable amide bond.

Thiol-Reactive Maleimide: The maleimide derivative of AF 555 specifically reacts with free

sulfhydryl groups (-SH) on cysteine residues in proteins and thiol-modified oligonucleotides
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to form a stable thioether bond.

Logical Workflow for Biomolecule Conjugation
The following diagram illustrates the general workflow for conjugating AF 555 to a protein.
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Caption: General workflow for conjugating AF 555 to a protein.

Experimental Protocols
Protein Labeling with AF 555 NHS Ester
This protocol provides a general method for labeling proteins with AF 555 NHS ester. The

optimal dye-to-protein molar ratio should be determined empirically for each specific protein.
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Materials:

Protein to be labeled (in an amine-free buffer, e.g., PBS at pH 7.2-7.4)

AF 555 NHS ester

Anhydrous dimethyl sulfoxide (DMSO)

1 M Sodium Bicarbonate (pH 8.3-8.5)

Purification column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

Prepare the Protein Solution:

Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

If the protein buffer does not have a pH between 8.3 and 8.5, add a small volume of 1 M

sodium bicarbonate to adjust the pH.

Prepare the Dye Stock Solution:

Allow the vial of AF 555 NHS ester to warm to room temperature.

Prepare a 10 mg/mL stock solution of the reactive dye in anhydrous DMSO.

Perform the Conjugation Reaction:

Add the reactive dye solution to the protein solution while gently stirring. A common

starting point is a 10-fold molar excess of dye to protein.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purify the Conjugate:
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Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

Collect the fractions containing the brightly colored labeled protein.

Determine the Degree of Labeling (DOL):

Measure the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for AF

555).

Calculate the protein concentration and the dye concentration using their respective

extinction coefficients.

The DOL is the molar ratio of the dye to the protein.

Signaling Pathway for NHS Ester Conjugation
The following diagram illustrates the chemical reaction between an AF 555 NHS ester and a

primary amine on a protein.
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Caption: Reaction of AF 555 NHS ester with a primary amine.
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Immunofluorescence Staining of Adherent Cells
This protocol outlines a general procedure for immunofluorescence staining of adherent cells

using an AF 555-conjugated secondary antibody.

Materials:

Adherent cells grown on coverslips or in chamber slides

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS for fixation

0.1% Triton X-100 in PBS for permeabilization

Blocking buffer (e.g., 1% BSA in PBS)

Primary antibody (unconjugated)

AF 555-conjugated secondary antibody

Mounting medium (with or without DAPI)

Procedure:

Cell Fixation:

Rinse the cells with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization:

Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

Wash the cells three times with PBS.
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Blocking:

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-

specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in blocking buffer to its recommended concentration.

Incubate the cells with the diluted primary antibody for 1 hour at room temperature or

overnight at 4°C.

Wash the cells three times with PBS.

Secondary Antibody Incubation:

Dilute the AF 555-conjugated secondary antibody in blocking buffer.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Wash the cells three times with PBS, with the final washes in the dark.

Mounting:

Mount the coverslips onto microscope slides using a drop of mounting medium.

Seal the edges of the coverslip with nail polish.

Allow the mounting medium to cure before imaging.

Experimental Workflow for Immunofluorescence
The following diagram depicts the key steps in an indirect immunofluorescence experiment.
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Indirect Immunofluorescence Workflow
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Caption: Workflow for indirect immunofluorescence staining.

Conclusion
AF 555 is a versatile and high-performance fluorophore that offers researchers a reliable tool

for a multitude of fluorescence-based applications. Its brightness, photostability, and well-

characterized conjugation chemistry make it a valuable component in the toolkit of scientists

and drug development professionals. The protocols and data presented in this guide provide a

solid foundation for the successful implementation of AF 555 in various experimental contexts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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